molecular formula C14H24Br2N2O B4548591 2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide

Cat. No.: B4548591
M. Wt: 396.16 g/mol
InChI Key: LXDUPBWILSTEEG-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure

Scientific Research Applications

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide typically involves the reaction of a cyclopropane derivative with brominating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidizing agents can be used to introduce additional functional groups into the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction reactions may produce various cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The cyclopropane ring structure also contributes to its reactivity and interaction with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dibromoethane
  • 1,4-dibromo-2,5-dimethylbenzene
  • 2,2-dibromo-2-methylpropane

Uniqueness

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide is unique due to its specific cyclopropane ring structure and the presence of both bromine atoms and a piperidine moiety

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Br2N2O/c1-10-4-6-18(7-5-10)8-11(2)17-12(19)13(3)9-14(13,15)16/h10-11H,4-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUPBWILSTEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)NC(=O)C2(CC2(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide

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